molecular formula C20H32O4 B14370646 2-Methoxyethyl 4-(decyloxy)benzoate CAS No. 93755-45-4

2-Methoxyethyl 4-(decyloxy)benzoate

Cat. No.: B14370646
CAS No.: 93755-45-4
M. Wt: 336.5 g/mol
InChI Key: KZDQUMHYWRUDNF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(decyloxy)benzoate is a liquid crystalline compound characterized by a benzoate core substituted with a decyloxy (C10 alkoxy) group at the 4-position and a 2-methoxyethyl ester at the 1-position. Its molecular structure combines a rigid aromatic core with flexible alkyl and alkoxy chains, enabling mesomorphic behavior. This compound is primarily utilized in liquid crystal elastomers (LCEs) and polymer-dispersed liquid crystal (PDLC) systems due to its ability to self-assemble into ordered phases and respond to external stimuli such as temperature or light .

Properties

CAS No.

93755-45-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

2-methoxyethyl 4-decoxybenzoate

InChI

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-15-23-19-13-11-18(12-14-19)20(21)24-17-16-22-2/h11-14H,3-10,15-17H2,1-2H3

InChI Key

KZDQUMHYWRUDNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(decyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-(decyloxy)benzoic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 2-Methoxyethyl 4-(decyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The decyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy Chain Length Variations

Compounds with varying terminal alkoxy chain lengths (e.g., hexyloxy, octyloxy, decyloxy, dodecyloxy) exhibit distinct mesomorphic properties. For example:

Compound Alkoxy Chain Phase Transition Temperatures (°C) Mesophase Range (°C) Reference
(E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate C6 Cr 78 SmA 112 I 34
(E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(decyloxy)benzoate C10 Cr 65 SmA 130 I 65
(E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(dodecyloxy)benzoate C12 Cr 70 SmA 145 I 75

Key Findings :

  • Longer alkoxy chains (e.g., decyloxy) broaden the mesophase range and enhance thermal stability due to increased van der Waals interactions between alkyl chains.
  • The decyloxy chain in 2-methoxyethyl 4-(decyloxy)benzoate balances flexibility and rigidity, enabling a stable nematic or smectic phase at room temperature .
Ester Group Modifications
Compound Ester Group Key Properties Application Reference
Allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate Allyl Cross-linkable via hydrosilylation LCEs with actuation
1,4-Phenylene bis(4-(10-(acryloyloxy)decyloxy)benzoate) Acryloyloxy Photopolymerizable Reactive mesogens
Ethyl 4-(dimethylamino)benzoate Ethyl-dimethylamino High solubility in resins Photocurable resins

Key Findings :

  • The 2-methoxyethyl group enhances solubility in polar solvents compared to acryloyloxy derivatives, which are tailored for polymerization .
Cross-Linker Compatibility in Elastomers

When incorporated into polysiloxane-based LCEs, 2-methoxyethyl 4-(decyloxy)benzoate exhibits distinct behavior compared to biphenyl or azo-based monomers:

Cross-Linker (CL) Type Monomer Structure Thermal Stability (°C) Actuation Strain (%) Reference
Alkyl-based CL Allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate 220 35
Azo-based CL Biphenyl-embedded benzoate 180 45
Phenyl-based CL 4'-(Tetraoxatridecan-yloxy)biphenyl benzoate 200 25

Key Findings :

  • Elastomers with alkyl-based cross-linkers and 4-(decyloxy)benzoate monomers exhibit higher thermal stability (>200°C) due to strong intermolecular packing .
  • The 2-methoxyethyl group reduces steric hindrance, enabling efficient actuation (35% strain) under thermal stimuli .

Data Tables for Critical Comparisons

Table 1: Mesomorphic Properties of Selected Benzoate Derivatives
Compound Phase Sequence ΔT (°C) Reference
2-Methoxyethyl 4-(decyloxy)benzoate Cr 58 N 105 I 47
4'-(Tetraoxatridecan-yloxy)biphenyl benzoate (TL1) Cr 72 SmA 150 I 78
Cholesteryl benzoate Cr 149 Ch 179 I 30
Table 2: Solubility and Reactivity
Compound Solubility in DCM Polymerization Potential Reference
2-Methoxyethyl 4-(decyloxy)benzoate High Low
1,4-Phenylene bis(4-(acryloyloxy)benzoate) Moderate High

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